Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride

DPP-4 inhibition Type 2 diabetes Matched molecular pair SAR

This 4-fluorobenzyl piperazin‑2‑one hydrochloride (CAS 333992‑67‑9) is a validated intermediate for DPP‑4 inhibitors (IC₅₀ 33.8 nM) and PGGTase‑I inhibitors via enantioselective routes. The para‑fluoro motif delivers a 1.6× potency advantage over the unsubstituted benzyl analog, while the XLogP3 of 0.7 maintains lead‑like CNS properties. Supplied as the HCl salt for automated handling and aqueous solubility. Replace non‑fluorinated or ortho/meta‑halogenated analogs at your own risk—only this chemotype preserves the published synthetic pathway and stereochemical integrity.

Molecular Formula C11H14ClFN2O
Molecular Weight 244.69 g/mol
Cat. No. B4592299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride
Molecular FormulaC11H14ClFN2O
Molecular Weight244.69 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H
InChIKeyXWZJVCXGNYUGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride: Chemical Identity and Baseline Characterization for Procurement Decisions


1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride (CAS 333992-67-9; free base CAS 309915-37-5) is a substituted piperazin-2-one containing a para-fluorobenzyl group at the N1 position, supplied as the hydrochloride salt for enhanced handling and solubility . Its molecular formula is C₁₁H₁₄ClFN₂O with a molecular weight of 244.69 g/mol . The compound is employed as a pharmaceutical intermediate, most notably as the fluorobenzyl building block in the synthesis of PGGTase-I inhibitors [1], and appears as a key substructure in DPP-4 inhibitor scaffolds where subtle modifications of the N1 substituent yield marked differences in target potency [2].

Why 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride Cannot Be Substituted by Generic Piperazinone Analogs in DPP-4 or PGGTase-I Research


Within the 1-benzylpiperazin-2-one chemotype, the para-fluorophenyl substituent is not a generic aryl decoration—it controls both pharmacodynamic potency and chemotype-specific synthetic utility. In a matched molecular pair comparison from a DPP-4 inhibitor program, the N1-(4-fluorobenzyl) derivative exhibited an IC₅₀ of 33.8 nM against recombinant human DPP-4, whereas the otherwise identical N1-benzyl analog showed a 1.6-fold higher IC₅₀ of 54.1 nM [1]. Moreover, the para-fluoro substitution enables a dedicated synthetic route to enantiomerically enriched PGGTase-I inhibitor intermediates that cannot be replicated with non-fluorinated or ortho/meta-halogenated analogs without compromising stereochemical integrity [2]. These quantitative and synthetic discrepancies mean that swapping this compound for an unsubstituted benzyl, a 4-chlorobenzyl, or a 4-methylbenzyl analog will alter biological outcomes or preclude key synthetic pathways.

Product-Specific Quantitative Evidence Guide: 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride Differentiation Data vs. Closest Analogs


DPP-4 Inhibitory Potency: 4-Fluorobenzyl vs. Unsubstituted Benzyl Matched Molecular Pair

In a matched molecular pair comparison, the 4-fluorobenzyl-substituted piperazin-2-one derivative demonstrated a DPP-4 IC₅₀ of 33.8 nM, which is 1.6-fold more potent than the corresponding unsubstituted benzyl analog (IC₅₀ = 54.1 nM) [1]. Both compounds share the identical (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl) moiety, with the N1 substituent as the sole variable. The assay measured inhibition of recombinant human DPP-4 using H-Gly-Pro-AMC cleavage after 1 h by fluorescence detection [1] [2].

DPP-4 inhibition Type 2 diabetes Matched molecular pair SAR

DPP-4 Inhibitory Potency: 4-Fluorobenzyl vs. 2-Trifluoromethylbenzyl Matched Molecular Pair

Compared with the 2-trifluoromethylbenzyl analog, the 4-fluorobenzyl-substituted piperazin-2-one retains a potency advantage. The 4-fluorobenzyl derivative achieved an IC₅₀ of 33.8 nM, whereas the 2-(trifluoromethyl)benzyl variant showed an IC₅₀ of 50.7 nM—a 1.5-fold difference [1] [2]. Both compounds were evaluated in the same recombinant human DPP-4 fluorescence assay under identical protocol conditions, controlling for the (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl) scaffold [1].

DPP-4 inhibition Fluorinated aryl SAR Lead optimization

Enantioselective Synthesis of PGGTase-I Inhibitor Intermediate: 4-Fluorobenzyl Piperazinone as a Privileged Building Block

The 4-fluorobenzyl piperazin-2-one scaffold is specifically cited as the fluorobenzyl intermediate of a known PGGTase-I inhibitor [1]. The Jocic-type reaction methodology delivers this intermediate with retention of stereochemical integrity—enantiomerically enriched trichloromethyl alcohols are transformed regioselectively into 1-substituted piperazinones with no detectable loss of enantiomeric excess (ee) [1]. This synthetic fidelity is critical because PGGTase-I inhibitor potency is dependent on the stereochemistry of the L-leucine residue, and racemization would destroy activity; compounds in the 3-aryl-piperazinone series achieve IC₅₀ values as low as 0.4 µM [2]. Non-fluorinated benzyl analogs do not feature in this PGGTase-I inhibitor route and would require a different synthetic strategy with unknown stereochemical outcomes [1].

PGGTase-I inhibition Enantioselective synthesis Cancer therapeutics

Lipophilicity Modulation: Computed XLogP3 of 4-Fluorobenzyl vs. Unsubstituted Benzyl Piperazinone

The 4-fluorobenzyl piperazin-2-one has a computed XLogP3 of 0.7, marginally higher than the unsubstituted 1-benzylpiperazin-2-one (XLogP3 = 0.6) [1] [2]. While the absolute difference is modest (Δ = 0.1 log unit), the para-fluoro substituent simultaneously modulates both lipophilicity and electronic character without the substantial molecular weight increase or metabolic liability associated with chlorine (4-chlorobenzyl analog MW increase: +16.5 Da relative to 4-fluorobenzyl) or methyl (4-methylbenzyl analog XLogP3 ≈ 1.2, Δ = +0.5 log units vs. 4-F-Bn) . This combination of controlled lipophilicity and low additional molecular weight supports favorable permeability and solubility profiles in lead optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Best Research and Industrial Application Scenarios for 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride Based on Quantitative Differentiation Evidence


DPP-4 Inhibitor Lead Optimization: 4-Fluorobenzyl Scaffold for Matched Molecular Pair SAR Studies

The 1.6-fold potency advantage of the 4-fluorobenzyl derivative over the unsubstituted benzyl analog (IC₅₀ 33.8 nM vs. 54.1 nM) [1] makes this hydrochloride salt the optimal building block for DPP-4 inhibitor libraries where the N1 substituent is systematically varied. Medicinal chemistry teams can use this compound as the reference point for para-substituted benzyl SAR exploration, benchmarking new analogs against a well-characterized, potent matched pair.

PGGTase-I Inhibitor Synthesis: Enantioselective Route Requiring Stereochemical Integrity

The 4-fluorobenzyl piperazin-2-one is explicitly validated as the fluorobenzyl intermediate of a known PGGTase-I inhibitor, accessible via a Jocic-type reaction that preserves enantiomeric enrichment [2]. This makes the compound a critical procurement item for laboratories synthesizing PGGTase-I inhibitors using the published enantioselective route, where substitution with a non-fluorinated benzyl analog would require de novo synthetic development.

Physicochemical Property Optimization: Balancing Lipophilicity and Potency in CNS-Penetrant Candidates

With a computed XLogP3 of 0.7, this compound sits in an ideal lipophilicity range for CNS drug discovery (typically XLogP 1–3), while retaining sufficient potency via the para-fluoro motif [3]. Researchers designing brain-penetrant DPP-4 inhibitors or related CNS-active piperazinones can use this intermediate to maintain lead-like physicochemical properties, avoiding the hydrophobicity penalty of 4-methylbenzyl (XLogP3 ≈ 1.2) or 4-chlorobenzyl analogs.

Fluorinated Fragment Library Construction: 4-Fluorobenzyl Piperazinone as a Diversity Element

The hydrochloride salt form facilitates automated liquid handling and solubility in aqueous assay buffers, enabling incorporation of the 4-fluorobenzyl piperazin-2-one scaffold into fluorinated fragment libraries for FBDD (Fragment-Based Drug Discovery) campaigns [1] . Its distinctive combination of a hydrogen-bond-donating secondary amine, a ketone acceptor, and a moderately lipophilic para-fluorophenyl group provides three distinct pharmacophoric features within a molecular weight of only 244.69 g/mol (HCl salt).

Quote Request

Request a Quote for 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.